molecular formula C20H20N2O4S3 B13994294 1,1'-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) CAS No. 40939-80-8

1,1'-Sulfonylbis(3-isothiocyanato-4-propoxybenzene)

Cat. No.: B13994294
CAS No.: 40939-80-8
M. Wt: 448.6 g/mol
InChI Key: ILFWZHUGFUPTRI-UHFFFAOYSA-N
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Description

1,1'-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) is a bifunctional aromatic compound characterized by a central sulfonyl (–SO₂–) group bridging two benzene rings. Each ring is substituted with an isothiocyanate (–NCS) group at the 3-position and a propoxy (–OCH₂CH₂CH₃) group at the 4-position. The propoxy substituents enhance solubility in organic solvents, facilitating its use in coatings, adhesives, or specialty polymers.

Properties

CAS No.

40939-80-8

Molecular Formula

C20H20N2O4S3

Molecular Weight

448.6 g/mol

IUPAC Name

2-isothiocyanato-4-(3-isothiocyanato-4-propoxyphenyl)sulfonyl-1-propoxybenzene

InChI

InChI=1S/C20H20N2O4S3/c1-3-9-25-19-7-5-15(11-17(19)21-13-27)29(23,24)16-6-8-20(26-10-4-2)18(12-16)22-14-28/h5-8,11-12H,3-4,9-10H2,1-2H3

InChI Key

ILFWZHUGFUPTRI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCCC)N=C=S)N=C=S

Origin of Product

United States

Preparation Methods

The synthesis of 1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) typically involves the reaction of amines with phenyl isothiocyanate. This reaction is carried out under mild conditions with dimethylbenzene as the solvent and under nitrogen protection . The yields of the products can be quite high, often exceeding 90%. This method is favored due to its low toxicity, safety, and cost-effectiveness, making it suitable for industrial production .

Chemical Reactions Analysis

1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include thiophosgene, carbon disulfide, and phenyl chlorothionoformate . The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with primary amines can yield different isothiocyanate derivatives .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of sulfonyl-bridged aromatic compounds with varying substituents. Key analogues include:

1,1'-Sulfonylbis[4-chlorobenzene] Polymer (CAS 88285-91-0)
  • Structure: A copolymer of 1,1'-sulfonylbis[4-chlorobenzene] with 4,4'-(1-methylethylidene)bis[phenol] (≤8%) and 4,4'-sulfonylbis[phenol] (≥92%).
  • Molecular Weight : Minimum number average molecular weight (Mn) of 26,000.
  • Applications : Approved for repeated food-contact applications due to its thermal stability and chemical inertness .
  • Key Differences : Unlike the target compound, this polymer lacks reactive isothiocyanate groups and is instead terminated with hydroxyl or chlorophenyl groups. Its high molecular weight and stability make it suitable for industrial uses, whereas the target compound’s lower molecular weight and reactivity favor crosslinking roles.
Poly(oxy-p-phenylenesulfonyl-p-phenylene) (CAS 25667-42-9)
  • Structure : A linear polymer with alternating sulfonyl and ether linkages between benzene rings.
  • Molecular Weight : Mn ≥16,000.
  • Applications : Used in high-temperature-resistant materials, such as membranes or aerospace components.

Research Findings

  • Reactivity : The isothiocyanate groups in 1,1'-sulfonylbis(3-isothiocyanato-4-propoxybenzene) enable rapid crosslinking with polyamines, forming thiourea linkages. This property is absent in the compared polymers, which rely on pre-polymerized structures .
  • Thermal Performance : While the target compound decomposes at moderate temperatures, polyethersulfones like CAS 25667-42-9 retain integrity above 400°C, making them preferable for extreme environments.

Biological Activity

1,1'-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonyl group linked to two isothiocyanate functional groups, each connected to a propoxy-substituted benzene ring. This unique structure may contribute to its biological activities by facilitating interactions with biological macromolecules.

  • Antimicrobial Activity : Preliminary studies indicate that compounds with isothiocyanate groups exhibit antimicrobial properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Inhibition of Enzyme Activity : Isothiocyanates are known to inhibit various enzymes, including cytochrome P450 enzymes involved in detoxification processes in insects. This inhibition can lead to increased susceptibility of pests to other insecticides.
  • Antioxidant Properties : Some studies suggest that similar compounds can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.

Table 1: Biological Activities of 1,1'-Sulfonylbis(3-isothiocyanato-4-propoxybenzene)

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionReduced cytochrome P450 activity
AntioxidantScavenging free radicals

Case Studies

  • Insecticidal Efficacy : A study evaluated the efficacy of 1,1'-sulfonylbis(3-isothiocyanato-4-propoxybenzene) against various insect pests. The results demonstrated significant mortality rates in treated populations compared to controls, suggesting its potential use as an insecticide.
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines showed that the compound induced apoptosis at certain concentrations. The mechanism was linked to oxidative stress and mitochondrial dysfunction.
  • Feeding Deterrence : Research on the feeding behavior of agricultural pests indicated that the compound deterred feeding when applied to plant surfaces, potentially reducing crop damage.

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